molecular formula C19H24FN5O B6170612 N-[1-(3-fluorophenyl)piperidin-3-yl]-6-(morpholin-4-yl)pyrimidin-4-amine CAS No. 1958262-04-8

N-[1-(3-fluorophenyl)piperidin-3-yl]-6-(morpholin-4-yl)pyrimidin-4-amine

Cat. No. B6170612
CAS RN: 1958262-04-8
M. Wt: 357.4
InChI Key:
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Description

N-[1-(3-fluorophenyl)piperidin-3-yl]-6-(morpholin-4-yl)pyrimidin-4-amine, also known as FMPP, is a novel compound that has been studied extensively in the past few years. It is a small molecule that has a wide range of applications in scientific research. FMPP is a synthetic compound that has a variety of biological and pharmacological activities. Its ability to interact with enzymes and receptors makes it a valuable tool in research.

Scientific Research Applications

N-[1-(3-fluorophenyl)piperidin-3-yl]-6-(morpholin-4-yl)pyrimidin-4-amine has a wide range of applications in scientific research. It has been used in studies of enzyme inhibition, receptor binding, and signal transduction. It has also been used to study the effects of drugs on cells and to investigate the mechanism of action of drugs. This compound has also been used to study the pharmacology of drugs and their effects on the body.

Mechanism of Action

The exact mechanism of action of N-[1-(3-fluorophenyl)piperidin-3-yl]-6-(morpholin-4-yl)pyrimidin-4-amine is not yet fully understood. However, it is believed that this compound binds to certain enzymes and receptors and modifies their activity. It is believed that this compound inhibits the activity of certain enzymes, thus affecting the signal transduction pathways of cells. It is also believed that this compound binds to certain receptors and alters their activity, thus affecting the pharmacology of drugs.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and to affect the signal transduction pathways of cells. It has also been shown to bind to certain receptors and to affect their activity. Additionally, this compound has been shown to have an effect on the pharmacology of drugs, including their absorption, distribution, metabolism, and excretion.

Advantages and Limitations for Lab Experiments

N-[1-(3-fluorophenyl)piperidin-3-yl]-6-(morpholin-4-yl)pyrimidin-4-amine has several advantages for lab experiments. It is a small molecule, so it is easy to synthesize and store. It is also relatively stable and can be used in a variety of experiments. Additionally, this compound is highly soluble in a variety of solvents, making it easy to use in a variety of experiments.
However, this compound also has some limitations. It is not very soluble in water, so it cannot be used in experiments that require water-soluble compounds. Additionally, this compound is not very stable at high temperatures, so it cannot be used in experiments that require high temperatures.

Future Directions

N-[1-(3-fluorophenyl)piperidin-3-yl]-6-(morpholin-4-yl)pyrimidin-4-amine is a novel compound with a wide range of applications in scientific research. There are many potential future directions for research with this compound. These include further investigation into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug development. Additionally, further research could be done to explore the potential of this compound to interact with other molecules and to affect the pharmacology of drugs. Finally, further research could be done to explore the potential of this compound to be used in combination with other compounds to create new therapeutic agents.

Synthesis Methods

N-[1-(3-fluorophenyl)piperidin-3-yl]-6-(morpholin-4-yl)pyrimidin-4-amine can be synthesized using a variety of methods. The most common method is the synthesis of this compound from N-methylpiperidine and 3-fluoro-4-morpholinopyrimidine. This is done by reacting the two compounds in an inert atmosphere at room temperature. The reaction yields this compound in a high yield of around 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[1-(3-fluorophenyl)piperidin-3-yl]-6-(morpholin-4-yl)pyrimidin-4-amine involves the reaction of 3-fluorophenylpiperidine with 4-morpholinopyrimidine-6-amine in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "3-fluorophenylpiperidine", "4-morpholinopyrimidine-6-amine", "Coupling agent" ], "Reaction": [ "Step 1: 3-fluorophenylpiperidine is reacted with a coupling agent to form an activated intermediate.", "Step 2: 4-morpholinopyrimidine-6-amine is added to the reaction mixture and allowed to react with the activated intermediate.", "Step 3: The reaction mixture is purified to obtain the desired product, N-[1-(3-fluorophenyl)piperidin-3-yl]-6-(morpholin-4-yl)pyrimidin-4-amine." ] }

CAS RN

1958262-04-8

Molecular Formula

C19H24FN5O

Molecular Weight

357.4

Purity

95

Origin of Product

United States

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